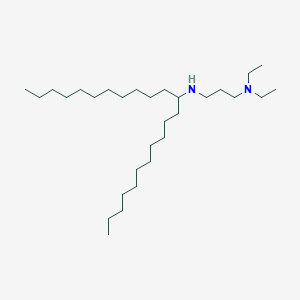
N~1~,N~1~-Diethyl-N~3~-(tricosan-12-yl)propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~-Diethyl-N~3~-(tricosan-12-yl)propane-1,3-diamine is a synthetic organic compound characterized by its long alkyl chain and diamine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Diethyl-N~3~-(tricosan-12-yl)propane-1,3-diamine typically involves the reaction of tricosan-12-ylamine with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Tricosan-12-ylamine+Diethylamine→N 1 ,N 1 -Diethyl-N 3 -(tricosan-12-yl)propane-1,3-diamine
Industrial Production Methods
In an industrial setting, the production of N1,N~1~-Diethyl-N~3~-(tricosan-12-yl)propane-1,3-diamine involves large-scale reactors and continuous flow systems. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~-Diethyl-N~3~-(tricosan-12-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The diamine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary or primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~-Diethyl-N~3~-(tricosan-12-yl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of N1,N~1~-Diethyl-N~3~-(tricosan-12-yl)propane-1,3-diamine involves its interaction with biological membranes. The long alkyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~,N~1~-Diethyl-1,3-propanediamine
- N~1~,N~1~-Diethyl-1,3-butanediamine
- N~1~,N~1~-Diethyl-1,3-pentanediamine
Uniqueness
N~1~,N~1~-Diethyl-N~3~-(tricosan-12-yl)propane-1,3-diamine is unique due to its long alkyl chain, which imparts distinct amphiphilic properties. This makes it particularly effective in applications requiring membrane interaction, such as antimicrobial agents and surfactants.
Eigenschaften
CAS-Nummer |
116402-40-5 |
|---|---|
Molekularformel |
C30H64N2 |
Molekulargewicht |
452.8 g/mol |
IUPAC-Name |
N',N'-diethyl-N-tricosan-12-ylpropane-1,3-diamine |
InChI |
InChI=1S/C30H64N2/c1-5-9-11-13-15-17-19-21-23-26-30(31-28-25-29-32(7-3)8-4)27-24-22-20-18-16-14-12-10-6-2/h30-31H,5-29H2,1-4H3 |
InChI-Schlüssel |
YXCRHVVFUBVPBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(CCCCCCCCCCC)NCCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


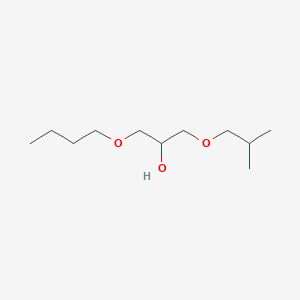
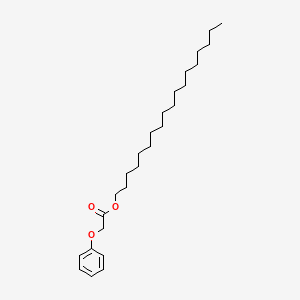
![1,1'-[1-(4-Methylphenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B14313738.png)
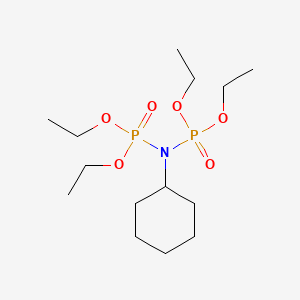
![Phenol, 3-[(3-methylbutyl)amino]-](/img/structure/B14313746.png)
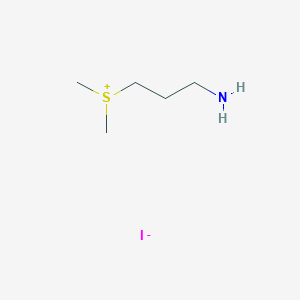
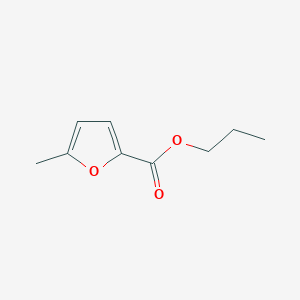


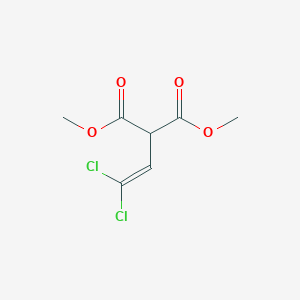
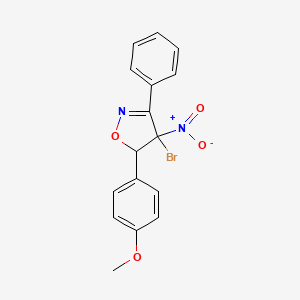
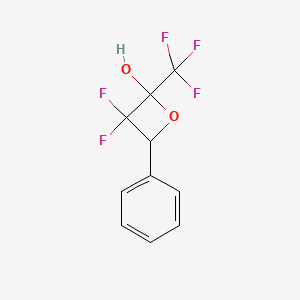
![N-Methyl-3-[(E)-(3-methylbutan-2-ylidene)amino]propan-1-amine](/img/structure/B14313783.png)
![4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione)](/img/structure/B14313789.png)
